molecular formula C22H17BrN2O4 B6126001 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B6126001
M. Wt: 453.3 g/mol
InChI Key: DUDLKLBFEMEXEO-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMB is a benzoxazole derivative that exhibits promising biological activities, including anti-inflammatory, antitumor, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide inhibits the activity of COX-2 and reduces the production of prostaglandins. 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several advantages as a research tool. It exhibits potent anti-inflammatory, antitumor, and antibacterial activities, making it a promising candidate for drug development. 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments. 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has not been extensively studied in vivo, and its toxicity profile is not well understood. Additionally, 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a relatively new compound, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of interest is the development of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide as a potential drug candidate for the treatment of inflammatory diseases and cancer. More research is needed to better understand the mechanism of action of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide and its potential toxicity profile.
Another area of interest is the development of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide as a potential antibacterial agent. 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has shown promising results in inhibiting the growth of various bacterial strains, and more research is needed to determine its potential applications in this field.
Finally, more research is needed to fully understand the potential applications of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide in other fields, such as materials science and environmental science. 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has unique chemical properties that may make it useful in these fields, and more research is needed to explore these potential applications.
In conclusion, 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a promising compound that exhibits potent anti-inflammatory, antitumor, and antibacterial activities. More research is needed to fully understand its potential applications in various fields, but it has the potential to be a valuable tool for drug development and other scientific research.

Synthesis Methods

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with phosphorus oxychloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-amino-4-bromo-5-methoxybenzoic acid to form the benzoxazole core. Finally, the benzoxazole core is coupled with 4-methoxyaniline to form 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide.

Scientific Research Applications

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has shown promising results as an anti-inflammatory and antitumor agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its medicinal properties, 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has also been studied for its antibacterial activity. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c1-27-16-7-3-13(4-8-16)22-25-18-12-15(6-10-20(18)29-22)24-21(26)14-5-9-19(28-2)17(23)11-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDLKLBFEMEXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

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